N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a morpholine group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound, interacting with various biological targets.
Medicine: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridazine ring and the morpholine group play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness: N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZWFFPRGOQZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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